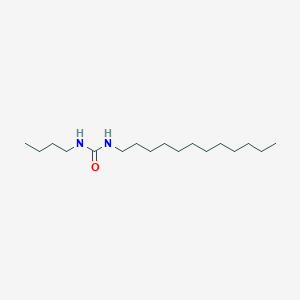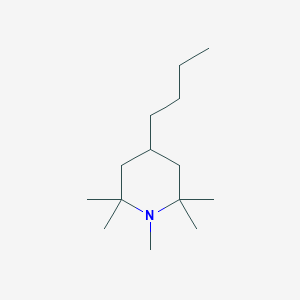
4-Butyl-1,2,2,6,6-pentamethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is known for its steric hindrance due to the presence of multiple methyl groups, making it a highly hindered amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidines depending on the substituent used.
Applications De Recherche Scientifique
4-Butyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 4-Butyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups affects its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: Lacks the butyl group, making it less sterically hindered.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Contains a hydroxyl group instead of a butyl group, altering its chemical properties.
4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine: Features a dimethylamino group, providing different reactivity and applications.
Uniqueness
4-Butyl-1,2,2,6,6-pentamethylpiperidine is unique due to its high steric hindrance, which influences its chemical reactivity and interactions with molecular targets. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
112500-84-2 |
|---|---|
Formule moléculaire |
C14H29N |
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
4-butyl-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3 |
Clé InChI |
KLFAIGMXZNYSJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(N(C(C1)(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
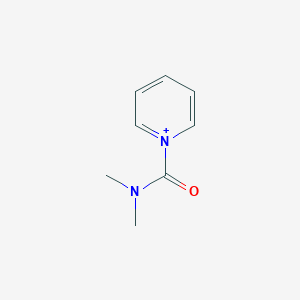
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
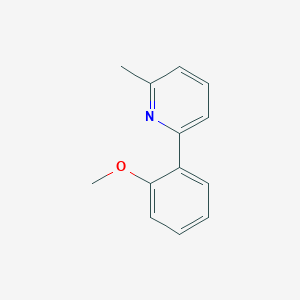

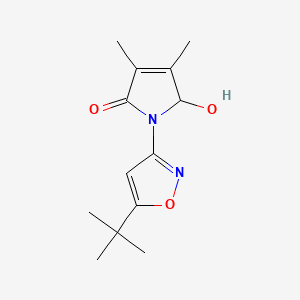


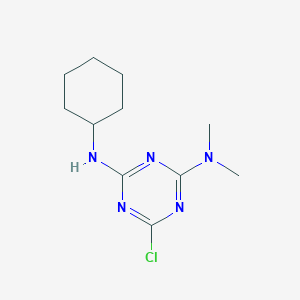
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
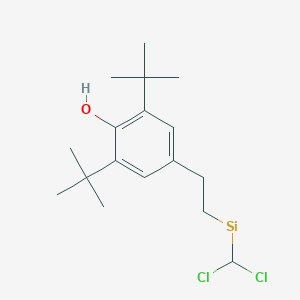
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
